molecular formula C9H14O2 B13552923 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol

3-(Furan-2-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B13552923
M. Wt: 154.21 g/mol
InChI Key: GQRMHGLBFSQZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a furan ring attached to a propanol backbone The furan ring is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of furan with a suitable alkylating agent under acidic or basic conditions. For example, the reaction of furan with 2,2-dimethylpropan-1-ol in the presence of a strong acid like sulfuric acid can yield the desired product.

Another method involves the use of Grignard reagents. In this approach, a furan derivative is reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic processes using metal catalysts such as palladium or nickel can be employed to facilitate the reaction and improve efficiency. Additionally, solvent-free or green chemistry approaches may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-(Furan-2-yl)-2,2-dimethylpropanal or 3-(Furan-2-yl)-2,2-dimethylpropanone.

    Reduction: Formation of 3-(Tetrahydrofuran-2-yl)-2,2-dimethylpropan-1-ol.

    Substitution: Formation of various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

3-(Furan-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)propenoic acid: Another furan derivative with a carboxylic acid group.

    2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used as a monomer in polymer production.

    Furfural: A furan derivative with an aldehyde group, widely used in the chemical industry.

Uniqueness

3-(Furan-2-yl)-2,2-dimethylpropan-1-ol is unique due to its combination of a furan ring and a tertiary alcohol group This structure imparts specific reactivity and properties that differentiate it from other furan derivatives

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-(furan-2-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C9H14O2/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5,10H,6-7H2,1-2H3

InChI Key

GQRMHGLBFSQZLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CO1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.